1-Tetradecyl-pyrrole-2,5-dione
Description
1-Tetradecyl-pyrrole-2,5-dione, also known as 1-Tetradecyl-1H-pyrrole-2,5-dione , is a chemical compound with the molecular formula C18H31NO2 . It falls within the class of imides and is characterized by its intriguing structure, which includes a pyrrole ring with a 1-tetradecyl (C14) side chain. This compound has been studied for various applications due to its unique properties .
Synthesis Analysis
The synthesis of 1-Tetradecyl-pyrrole-2,5-dione involves the condensation of a tetradecylamine (C14H31NH2) with maleic anhydride (C4H2O3). The reaction proceeds through cyclization, resulting in the formation of the pyrrole ring. The overall process requires careful control of reaction conditions and purification steps to obtain a high yield of the desired product .
Molecular Structure Analysis
The compound consists of a tetradecyl side chain attached to a pyrrole ring, which imparts its unique properties and reactivity .
properties
IUPAC Name |
1-tetradecylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-17(20)14-15-18(19)21/h14-15H,2-13,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQMDCGTDRRHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10411320 | |
Record name | 1-TETRADECYL-PYRROLE-2,5-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tetradecyl-pyrrole-2,5-dione | |
CAS RN |
47150-19-6 | |
Record name | 1-TETRADECYL-PYRROLE-2,5-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10411320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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